molecular formula C18H29N3OS B4571697 3-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide

3-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide

Cat. No.: B4571697
M. Wt: 335.5 g/mol
InChI Key: VPMXTEMSFURGDN-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide is a useful research compound. Its molecular formula is C18H29N3OS and its molecular weight is 335.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.20313373 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

New Urea and Thiourea Derivatives of Piperazine

A series of new urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized and evaluated for their antiviral and antimicrobial activities. These compounds, including 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea, exhibited promising antiviral activities. Additionally, several compounds demonstrated potent antimicrobial activity, highlighting their potential application in developing new antimicrobial agents (Reddy et al., 2013).

Synthesis of Benzothiophene Derivatives

The synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives was carried out in search of new and efficient antidepressants. The research focused on derivatives leading to serotonin reuptake inhibition and 5-HT1A receptor affinity, indicating their potential application in antidepressant therapy (Pérez-Silanes et al., 2001).

Aryl(thio)carbamoyl Derivatives of Piperazines

Aryl(thio)carbamoyl derivatives of 1- and 1-(2-aminoethyl)-piperazines were synthesized and evaluated as potential herbicides and plant growth regulators. These compounds exhibited significant herbicidal activity and cytokinin-like activity, suggesting their application in agriculture (Stoilkova et al., 2014).

Infrared Spectra and Mode Analysis of Piperazine Derivatives

A study on the Fourier transform infrared spectra and normal mode analysis of a specific piperazine derivative highlighted its hypotensive activity and interaction with 5-HT2 receptors. This research provides insights into the molecular conformation and potential pharmacological applications of such compounds (Singh et al., 2000).

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3OS/c1-16-4-6-17(7-5-16)23-15-8-18(22)19-9-3-10-21-13-11-20(2)12-14-21/h4-7H,3,8-15H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMXTEMSFURGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NCCCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.